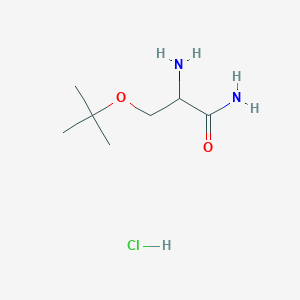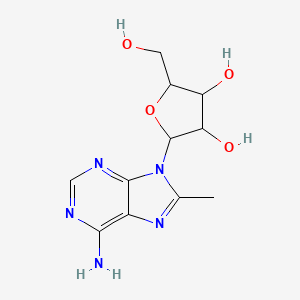
2-(6-Amino-8-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyladenosine is a modified nucleoside derived from adenosine, where a methyl group is added to the eighth carbon of the adenine base
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 8-Methyladenosine can be synthesized through a palladium-catalyzed cross-coupling reaction of a tetraalkyltin with a halogenated purine nucleoside . This method involves the use of palladium as a catalyst to facilitate the coupling reaction, resulting in the formation of 8-Methyladenosine.
Industrial Production Methods: While specific industrial production methods for 8-Methyladenosine are not extensively documented, the synthetic route mentioned above can be scaled up for industrial applications. The use of palladium-catalyzed reactions is common in industrial settings due to their efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 8-Methyladenosine undergoes various chemical reactions, including:
Methylation: The addition of a methyl group to the eighth carbon of the adenine base.
Oxidation and Reduction: These reactions can modify the functional groups attached to the adenine base.
Substitution: The replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions:
Methylation: Typically involves methyl donors such as methyl iodide or dimethyl sulfate in the presence of a base.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Methylation: Results in the formation of 8-Methyladenosine.
Oxidation and Reduction: Can lead to various oxidized or reduced derivatives of 8-Methyladenosine.
Substitution: Produces substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
8-Methyladenosine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study nucleoside modifications and their effects on molecular interactions.
Biology: Plays a role in the regulation of gene expression and RNA stability. It is also involved in the response to viral infections.
Medicine: Investigated for its potential in developing antiviral therapies and understanding antibiotic resistance mechanisms.
Industry: Utilized in the synthesis of modified nucleosides for pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of 8-Methyladenosine involves its incorporation into RNA molecules, where it can influence RNA stability and function. The methylation at the eighth carbon of adenine can affect the binding of proteins to RNA, thereby modulating gene expression and cellular processes. In the context of antibiotic resistance, 8-Methyladenosine modification can prevent the binding of antibiotics to the ribosome, thereby conferring resistance .
Comparación Con Compuestos Similares
N6-Methyladenosine: Another methylated form of adenosine, where the methyl group is added to the sixth nitrogen of adenine.
2,8-Dimethyladenosine: A compound with methyl groups added to both the second and eighth carbons of adenine.
Comparison:
N6-Methyladenosine: Primarily involved in the regulation of gene expression through epigenetic modifications. It is the most abundant methylated nucleoside in eukaryotic mRNA.
2,8-Dimethyladenosine: Exhibits unique properties due to the presence of two methyl groups, which can further influence RNA stability and function.
8-Methyladenosine is unique in its specific methylation at the eighth carbon, which imparts distinct biochemical properties and functional roles compared to other methylated adenosines .
Propiedades
IUPAC Name |
2-(6-amino-8-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-4-15-6-9(12)13-3-14-10(6)16(4)11-8(19)7(18)5(2-17)20-11/h3,5,7-8,11,17-19H,2H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGYRFMTJZYXPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B12318448.png)


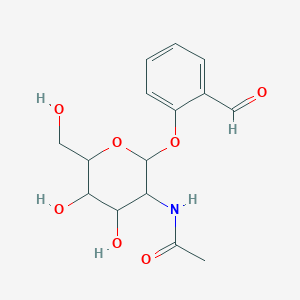

![6-Hydroxy-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B12318502.png)
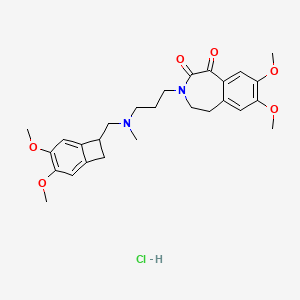

![[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12318515.png)
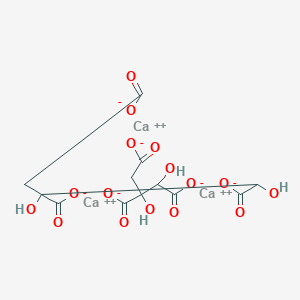
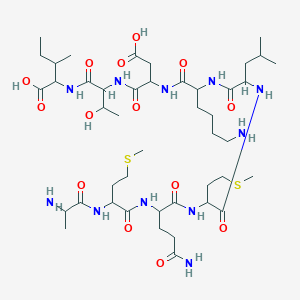

![methyl 1,6-diacetyloxy-4a-hydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12318543.png)
